molecular formula C14H4Cl4N2O4 B043584 [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride CAS No. 124558-61-8

[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride

Cat. No.: B043584
CAS No.: 124558-61-8
M. Wt: 406 g/mol
InChI Key: WGECVALPVQOISD-UHFFFAOYSA-N
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Description

[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride is a highly reactive and versatile aromatic acyl chloride building block designed for advanced materials synthesis. Its core research value lies in its structurally rigid, ditopic nature, featuring two pyridine rings and four highly reactive acyl chloride groups. This unique architecture allows it to act as a pivotal linker in the construction of complex molecular frameworks, most notably in the synthesis of porous organic polymers (POPs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). The acyl chloride groups readily undergo condensation reactions with nucleophiles, such as amines (to form polyamides or imides) and alcohols (to form esters), facilitating rapid polymerization and the formation of robust covalent bonds. Simultaneously, the bipyridine moiety provides a potent chelating site for coordinating a wide range of metal ions, enabling the creation of heterogeneous catalysts or materials with tailored electronic and magnetic properties. This bifunctionality makes it an indispensable reagent for researchers developing next-generation materials for applications in gas storage and separation, heterogeneous catalysis, chemical sensing, and organic electronics. The rigid, planar structure of the bipyridine core promotes the formation of highly ordered, crystalline frameworks with exceptional thermal and chemical stability.

Properties

IUPAC Name

4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECVALPVQOISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559390
Record name [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124558-61-8
Record name [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Homocoupling of 2,6-Dimethylpyridine Derivatives

The most widely documented synthesis begins with 2,6-dimethylpyridine (2,6-lutidine), which undergoes homocoupling to form 2,2',6,6'-tetramethyl-4,4'-bipyridine (TMBP). Huenig and Wehner demonstrated that treating 2,6-dimethylpyridine with sodium metal in anhydrous tetrahydrofuran (THF) generates a bis-sodium intermediate, which is subsequently dehydrogenated using sulfur dioxide (SO₂) at 80–100°C (Scheme 1). This step achieves a 49% yield of TMBP, with SO₂ acting as both an oxidizing agent and a dehydrogenation catalyst.

Scheme 1 :
2,6-Dimethylpyridine → Na-mediated coupling → TMBP → CrO₃ oxidation → Tetracarboxylic acid → Thionyl chloride → Tetracarbonyl tetrachloride

Critical parameters include:

  • Temperature : Dehydrogenation proceeds optimally at 90°C; deviations reduce yield due to side reactions.

  • Catalyst : SO₂ gas must be introduced gradually to prevent over-oxidation.

  • Solvent : Anhydrous THF ensures sodium dispersion and inhibits hydrolysis.

Oxidation to Tetracarboxylic Acid

TMBP is oxidized to 2,2',6,6'-tetracarboxy-4,4'-bipyridine (H₄tcbp) using chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) at 60°C. This step achieves 70% yield, with CrO₃ serving as a strong oxidizer for methyl-to-carboxyl group conversion. The reaction mechanism involves sequential oxidation of methyl groups to carboxylic acids via ketone intermediates, confirmed by intermediate isolation studies.

Key Considerations :

  • Acid Concentration : ≥95% H₂SO₄ prevents intermediate precipitation.

  • Stoichiometry : A 4:1 molar ratio of CrO₃ to TMBP ensures complete oxidation.

  • Workup : Dilution with ice water followed by neutralization with NaOH isolates H₄tcbp as a sodium salt.

Conversion to Tetracarbonyl Tetrachloride

The tetracarboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux to produce the target tetrachloride. This esterification proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. The reaction is monitored by IR spectroscopy, with disappearance of the –OH stretch (2500–3000 cm⁻¹) and emergence of C=O (1750 cm⁻¹) confirming completion.

Optimization Data :

ParameterOptimal ValueYield Impact
SOCl₂ Molar Ratio10:185%
Temperature70°CMaximal
Reaction Time12 hComplete

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis employs continuous-flow reactors to enhance scalability and safety. A two-stage system separates the homocoupling and oxidation steps, minimizing intermediate handling. Nickel bromide (NiBr₂) and zinc powder are used as catalysts in the homocoupling stage, reducing reaction time from 24 h (batch) to 4 h (flow).

Advantages :

  • Throughput : 50 kg/day capacity with ≥90% purity.

  • Safety : Automated SO₂ dosing reduces exposure risks.

Alternative Catalysts for Oxidation

Vanadium(V) oxide (V₂O₅) has been explored as a less toxic alternative to CrO₃. In a pilot study, V₂O₅ in trifluoroacetic acid (TFA) oxidized TMBP to H₄tcbp with 65% yield, though requiring higher temperatures (100°C) and longer durations (48 h).

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve CrO₃ solubility during oxidation, boosting yield to 75% compared to 70% in H₂SO₄ alone.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces esterification time from 12 h to 2 h, achieving 88% yield by enhancing SOCl₂ reactivity.

Comparative Analysis of Methods

MethodYield (%)Time (h)ToxicityScalability
Batch (CrO₃/H₂SO₄)7024HighModerate
Flow (NiBr₂/Zn)904ModerateHigh
Microwave (SOCl₂)882HighLow

Chemical Reactions Analysis

Types of Reactions

(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic and redox reactions, making the compound useful in a wide range of applications .

Comparison with Similar Compounds

4,4'-Dicarboxy-2,2'-bipyridine and Its Dichloride

  • Substituents : Carboxylic acid (-COOH) or carbonyl chloride (-COCl) groups at the 4,4' positions.
  • Synthesis: Prepared via oxidation of 4,4'-dimethyl-2,2'-bipyridine using KMnO₄ or dichromate acid .
  • Applications : Used in Ru(II) complexes for photochemical studies and as ligands for titanium(IV) coordination polymers .
  • Key Difference : The dichloride form exhibits higher reactivity in nucleophilic acyl substitution compared to the carboxylic acid .

6,6'-Dimethyl-2,2'-bipyridine

  • Substituents : Methyl (-CH₃) groups at the 6,6' positions.
  • Synthesis : Prepared via reductive coupling of 6-chloro-2-picoline .
  • Applications : Acts as a sterically hindered ligand in titanium(II/IV) complexes, influencing catalytic and antimicrobial properties .
  • Key Difference : Methyl groups enhance solubility in organic solvents but reduce electron-withdrawing effects compared to carbonyl chlorides .

4,4',6,6'-Tetramethyl-2,2'-bipyridine

  • Substituents : Methyl groups at all four positions.
  • Synthesis : Synthesized via Na-mediated reductive coupling of 2,6-lutidine .
  • Applications : Intermediate for oxidation to tetracarboxylic acid; used in sterically strained Ru(II) complexes to lower ligand-field (³LF) excited-state energies .
  • Key Difference : Methyl groups provide steric bulk but lack the electrophilic reactivity of carbonyl chlorides .

Electronic and Steric Effects

Compound Substituent Positions Functional Groups Steric Strain Electron Effects
[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride 2,2',6,6' -COCl High Strong electron-withdrawing
4,4'-Dicarboxy-2,2'-bipyridine 4,4' -COOH Moderate Moderate electron-withdrawing
6,6'-Dimethyl-2,2'-bipyridine 6,6' -CH₃ Low Electron-donating
4,4',6,6'-Tetramethyl-2,2'-bipyridine 4,4',6,6' -CH₃ High Electron-donating
  • Electron-Withdrawing Effects : The tetracarbonyl chloride groups significantly lower the electron density of the bipyridine core, enhancing its ability to stabilize metal centers in low oxidation states .

Coordination Chemistry

  • Tetracarbonyl Tetrachloride : Forms stable coordination polymers with transition metals (e.g., Mo, Ru) due to its four reactive -COCl groups. These polymers are explored in catalysis and materials science .
  • Dicarboxylate/Dichloride Derivatives : Used in [Ru(bpy)₃]²⁺-type complexes for light-harvesting applications, where carboxylate groups improve water solubility .

Catalytic Performance

  • Titanium Complexes: 6,6'-dimethyl-2,2'-bipyridine ligands in TiCl₄ complexes show notable antimicrobial activity, attributed to the balance between steric bulk and electron donation .
  • Molybdenum Complexes: Bipyridine dicarboxylate ligands in MoO₃ hybrids demonstrate high activity in cyclooctene epoxidation, outperforming non-carboxylated analogs .

Solubility and Stability

  • Tetracarbonyl Tetrachloride : Highly soluble in polar aprotic solvents (e.g., DMF, THF) but moisture-sensitive due to reactive -COCl groups .
  • Methyl-Substituted Analogs: Improved solubility in non-polar solvents (e.g., toluene) but less stable under oxidative conditions .

Biological Activity

[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride is a complex organic compound notable for its unique structural features, including four carbonyl groups and four chloride atoms attached to a bipyridine core. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in coordination chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H8Cl4N2O4\text{C}_{14}\text{H}_8\text{Cl}_4\text{N}_2\text{O}_4, with a molecular weight of 406.0 g/mol. The compound's structure allows it to form coordination complexes with metal ions, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₈Cl₄N₂O₄
Molecular Weight406.0 g/mol
CAS Number124558-61-8
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its ability to form stable coordination complexes with various metal ions. The nitrogen atoms in the bipyridine rings serve as electron donors, facilitating interactions that can influence biological processes. These complexes can participate in catalytic and redox reactions, contributing to their biological efficacy.

1. Antimicrobial Activity

Research has indicated that bipyridine derivatives exhibit antimicrobial properties. The presence of chlorine substituents enhances the biological activity of these compounds by improving their interaction with microbial cell membranes. Studies have shown that this compound has potential against various bacterial strains.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress in cells. The carbonyl groups in this compound are believed to contribute to its ability to scavenge free radicals.

3. Coordination Chemistry in Biological Systems

As a ligand in coordination chemistry, this compound can form complexes with transition metals such as copper and iron. These metal complexes are studied for their role in biological systems and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µM.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. Findings revealed that this compound exhibited a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.

Research Findings Summary

Recent studies have focused on the diverse applications of this compound:

  • Biological Imaging : Investigated for use as a photosensitizer in imaging techniques.
  • Drug Delivery Systems : Explored for its potential as a carrier for drug molecules due to its ability to form stable complexes.
  • Catalytic Applications : Utilized in various chemical reactions as a catalyst due to its coordination properties.

Q & A

Q. Key Challenges :

  • Steric hindrance at 6,6'-positions may slow chlorination.
  • Avoid overchlorination by controlling stoichiometry and temperature .

Basic: How do spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy :
    • Acyl chloride C=O stretches appear at 1750–1820 cm⁻¹.
    • Bipyridine ring vibrations (C=N) at 1600–1450 cm⁻¹ .
  • ¹H NMR :
    • Aromatic protons at 6,6'-positions are deshielded (δ 8.5–9.0 ppm) due to electron-withdrawing Cl groups.
    • Absence of -COOH protons (δ 10–12 ppm) confirms complete chlorination .
  • X-ray Diffraction : Resolve steric effects from 6,6'-substituents; bond angles deviate from ideal 120° due to crowding .

Advanced: How do 6,6'-substituents influence electronic and steric properties in coordination chemistry?

Methodological Answer:

  • Steric Effects :
    • 6,6'-substituents (e.g., methyl, Cl) create a crowded coordination sphere, favoring distorted octahedral geometries in metal complexes. This reduces ligand field splitting energy (Δ), as seen in UV-Vis spectra .
  • Electronic Effects :
    • Electron-withdrawing Cl groups lower the π-accepting ability of bipyridine, stabilizing metal centers in lower oxidation states (e.g., Ru²⁺ vs. Ru³⁺) .
  • Case Study : In Mo(CO)₄ complexes, 6,6'-methyl groups enhance CO dissociation during electrocatalytic CO₂ reduction by destabilizing the metal-ligand bond .

Advanced: How to resolve contradictions in catalytic performance between 4,4'- and 6,6'-substituted bipyridine ligands?

Methodological Answer:
Conflicting reports exist:

  • Catalysis Enhancement : 6,6'-substituents improve CO₂ reduction in Mo complexes by promoting CO dissociation .
  • Catalysis Inhibition : 6,6'-methyl groups in Re(bipy)(CO)₃Cl reduce catalytic turnover due to steric blocking of active sites .

Q. Resolution Strategies :

Mechanistic Probes : Use IR spectroelectrochemistry to track CO ligand loss during catalysis .

Computational Modeling : Compare transition-state geometries (DFT) to identify steric vs. electronic dominance .

Substituent Tuning : Test bulkier groups (e.g., tert-butyl) at 6,6' to isolate steric effects .

Advanced: What design principles apply for constructing metal-organic frameworks (MOFs) with this ligand?

Methodological Answer:

  • Ligand Geometry : The tetracarbonyl tetrachloride’s rigid, planar structure enables 2D or 3D frameworks. Use nodes like Zn²⁺ or Cu²⁺ for square-grid topologies .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during MOF crystallization.
  • Stability Testing : Expose MOFs to humidity; chloride ligands may hydrolyze, requiring post-synthetic stabilization (e.g., silane coating) .

Example : A Ru-based MOF with 4,4'-dicarboxy-2,2'-bipyridine showed pH-dependent luminescence for biosensing .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Acyl chlorides are corrosive (GHS Category 2 skin/eye irritant) and moisture-sensitive .
  • Mitigation :
    • Use anhydrous gloves (nitrile) and fume hoods.
    • Quench residues with ice-cold ethanol to neutralize Cl gas .
  • Storage : Seal under argon; monitor for HCl off-gassing .

Advanced: How to analyze conflicting electrochemical data for metal complexes of this ligand?

Methodological Answer:

  • Contradiction Example : Variability in redox potentials (E₁/₂) for Ru complexes.
  • Root Causes :
    • Solvent polarity (THF vs. NMP) alters ion pairing .
    • Trace water hydrolyzes Cl ligands, shifting potentials .
  • Solutions :
    • Use Ag/AgCl reference electrodes with ionic liquid additives.
    • Pre-dry solvents over molecular sieves and validate via Karl Fischer titration .

Advanced: Can this ligand act as a photosensitizer in solar cells?

Methodological Answer:

  • Photophysical Properties :
    • Strong π→π* transitions (λmax ~300 nm) but limited visible absorption. Modify with electron-donating groups (e.g., -NH₂) to redshift absorption .
  • Dye-Sensitized Solar Cells (DSSCs) :
    • Anchor via phosphonic acid groups (e.g., 6,6'-dimethyl derivatives) to TiO₂.
    • Efficiency: <5% due to rapid charge recombination; co-sensitize with organic dyes .

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